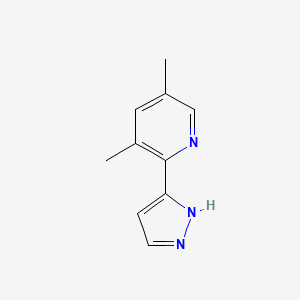

3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine

Description

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds constitute the largest and most diverse family of organic compounds, serving as fundamental building blocks in modern pharmaceutical development. Literature surveys reveal that more than 85-95% of new drugs contain heterocyclic structures, demonstrating their critical importance in biological systems. These compounds, characterized by ring structures containing atoms from at least two different elements, play vital roles in medicinal chemistry due to their exceptional versatility and potential for therapeutic applications. The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into ring systems provides a vast array of molecular frameworks that can be precisely tuned to interact with specific biological targets.

The significance of heterocyclic compounds extends beyond their structural diversity to encompass their ability to optimize pharmacokinetic properties and overcome drug resistance mechanisms. Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals due to their capacity to form hydrogen bonds and engage in π-π interactions with target proteins, enzymes, and nucleic acids. These compounds demonstrate broad applications in medicinal chemistry, including antihypertensive, antineuropathic, antitubercular, antiviral, anti-inflammatory, antibacterial, antiobesity, antiparasitic, antifungal, antihistaminic, and anticancer agents. The involvement of heterocyclic scaffolds represents a key synthetic strategy in the drug discovery system, providing essential tools for lead optimization and the development of novel therapeutic agents.

Pyrazole and Pyridine Moieties: Structural Significance

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, has secured an exceptional position in medicinal chemistry due to its unique structural features and diverse biological activities. This aromatic heterocyclic moiety possesses remarkable pharmaceutical potential, as evidenced by its presence in various Food and Drug Administration-approved drugs, including celecoxib for anti-inflammatory applications, apixaban as an anticoagulant, rimonabant for anti-obesity treatment, difenamizole for analgesic purposes, and sildenafil for erectile dysfunction. The pyrazole scaffold demonstrates extensive pharmacological activities encompassing anti-inflammatory, analgesic, antipyretic, antitumor, antimicrobial, and antifungal effects.

Pyridine represents an equally important heterocyclic pharmacophore in medicinal chemistry, distinguished by its six-membered ring structure containing a single nitrogen atom. Structurally resembling benzene with one methine group replaced by nitrogen, pyridine exhibits enhanced basicity and polarity that significantly influence its biological interactions. The nitrogen atom in pyridine possesses a non-bonding electron pair that participates in hydrogen bonding with biological receptors and substantially enhances pharmacokinetic properties of drug molecules. Essential pharmaceutical compounds containing pyridine cores include esomeprazole as a proton pump inhibitor, amlodipine functioning as a calcium channel blocker, imatinib serving as a kinase inhibitor, and atazanavir utilized as an antiviral agent.

Table 1: Comparative Molecular Properties of Pyrazole and Pyridine Moieties

| Property | Pyrazole | Pyridine |

|---|---|---|

| Ring Size | 5-membered | 6-membered |

| Nitrogen Atoms | 2 (adjacent) | 1 |

| Aromaticity | Aromatic | Aromatic |

| Basicity | Moderate | Basic |

| Hydrogen Bonding Capacity | High | Moderate |

| Pharmaceutical Applications | Anti-inflammatory, analgesic, antimicrobial | Antiviral, antimalarial, anticancer |

The combination of pyrazole and pyridine moieties in a single molecular framework creates synergistic effects that enhance both binding affinity and selectivity toward biological targets. These dual heterocyclic systems can engage in multiple types of molecular interactions, including π-π stacking interactions, hydrogen bonding, and chelation with metal ions or prosthetic groups within biological receptors. The strategic positioning of heteroatoms allows for precise modulation of electronic properties and steric parameters, facilitating the design of compounds with optimized pharmacological profiles.

Discovery and Development of 3,5-Dimethyl-2-(1H-pyrazol-5-yl)pyridine

The development of this compound emerged from systematic efforts to create novel heterocyclic compounds that combine the beneficial properties of both pyrazole and pyridine moieties. This compound belongs to the class of heterocyclic derivatives specifically categorized under pyridine and pyrazole systems, which are renowned for their diverse chemical properties and biological activities extensively exploited in pharmaceutical and agrochemical applications. The molecular structure consists of a pyridine ring substituted at the second position by a pyrazole ring, with the pyrazole moiety containing two methyl groups at positions three and five.

The synthetic approaches for this compound have evolved through various methodological developments, with synthesis typically involving the condensation of 3,5-dimethylpyridine with 1H-pyrazole derivatives. Advanced synthetic strategies have been reported in literature, including novel cascade and multicomponent synthesis methods that enable efficient preparation of structurally diverse 2-(pyrazol-3-yl)pyridines. These methodological innovations have facilitated the systematic exploration of structure-activity relationships and the optimization of biological properties through strategic modifications to the heterocyclic scaffold.

The compound demonstrates characteristic spectral properties that confirm its structural integrity, including distinct Nuclear Magnetic Resonance and Fourier Transform Infrared spectroscopy signatures. The crystalline nature of the compound, with reported melting points ranging from 100-102°C depending on purity, indicates its stability under normal conditions. Solubility profiles show preference for polar organic solvents such as ethanol and acetonitrile, while exhibiting reduced solubility in non-polar solvents.

Importance in Contemporary Chemical Research

Contemporary chemical research has recognized this compound as a valuable scaffold for advancing multiple areas of scientific investigation. The compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including demonstrated antioxidant properties and effects on plant growth regulation. The presence of multiple functional groups in its molecular structure enables interaction with various biological targets, making it a subject of considerable interest for drug development and agricultural applications.

Modern synthetic methodologies have advanced the accessibility of this compound through innovative approaches including carbon-hydrogen activation, photoredox chemistry, borrowing hydrogen catalysis, and multicomponent reactions. These developments in heterocyclic chemistry facilitate rapid access to functionalized derivatives and enable expansion of available drug-like chemical space. The versatility of heterocyclic chemistry associated with compounds like this compound enables the design of multitargeted agents that simultaneously engage multiple pathways involved in disease progression.

Table 2: Research Applications of this compound

| Research Area | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Drug discovery scaffold | Antioxidant and biological activity |

| Agricultural Sciences | Plant growth regulation | Potential agrochemical applications |

| Synthetic Chemistry | Methodological development | Advanced synthetic strategies |

| Coordination Chemistry | Ligand development | Metal coordination studies |

Properties

IUPAC Name |

3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-5-8(2)10(11-6-7)9-3-4-12-13-9/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJFPDGDCKCFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=CC=NN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine typically involves the following steps:

Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene.

Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced through a substitution reaction, where a suitable pyrazole derivative is reacted with the pyridine core under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2-(1H-pyrazol-5-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Methylating agents like methyl iodide (CH3I) and dimethyl sulfate ((CH3)2SO4) are used for methylation reactions.

Major Products Formed:

Oxidation Products: Various oxides and hydroxides.

Reduction Products: Reduced derivatives of the pyridine ring.

Substitution Products: Substituted pyridines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant biological activities, particularly in the development of novel therapeutic agents.

Antioxidant Activity:

Recent studies have shown that derivatives of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine demonstrate promising antioxidant properties. For instance, a study reported on the synthesis of various heterocyclic compounds containing this moiety and their evaluation using DPPH scavenging assays. The most potent derivative exhibited an IC50 value of 4.67 μg/mL, indicating strong antioxidant activity compared to other synthesized compounds with higher IC50 values ranging from 20.56 to 45.32 μg/mL .

Anti-inflammatory Potential:

Another application is in the synthesis of thiazole-pyridine derivatives that have been evaluated for anti-inflammatory activity. The incorporation of the pyrazole ring into these structures has been found to enhance their efficacy against inflammatory conditions, making them candidates for further pharmacological studies .

Coordination Chemistry

This compound serves as an effective ligand in coordination complexes.

Ligand Properties:

The compound has been utilized to synthesize various metal complexes that exhibit interesting electronic properties. For example, the ligand 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine was synthesized and characterized for its ability to form stable complexes with transition metals, which may have implications in catalysis and materials science .

Complexation Studies:

A notable study demonstrated the use of this compound in forming cobalt(III) complexes that act as p-type dopants in organic electronics. These complexes showed potential for applications in photovoltaics, highlighting the versatility of pyrazole-containing ligands in advanced materials .

Material Science

The incorporation of this compound into polymer matrices has also been explored.

Polymer Composites:

Research indicates that incorporating pyrazole derivatives into polymer systems can enhance thermal stability and mechanical properties. This is particularly relevant for developing high-performance materials for various industrial applications.

Case Studies

Mechanism of Action

The mechanism by which 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine can be contextualized by comparing it with related pyrazole- and pyridine-containing derivatives. Below is an analysis based on substituent effects, physicochemical properties, and applications:

Substituent Effects and Reactivity

- Example 5.17 (4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one): This compound () shares a pyrazole core but differs in substituents and backbone. The presence of bromine and a chlorophenyl group introduces steric bulk and electron-withdrawing effects, which may reduce solubility compared to the pyridine-containing target compound.

Example 5.18 (4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one) :

The trifluoromethyl group in this analog () significantly increases lipophilicity and metabolic stability, traits often exploited in agrochemicals or pharmaceuticals. In contrast, the pyridine ring in this compound provides a planar aromatic system that could enhance π-π stacking interactions, relevant in catalysis or supramolecular chemistry.

Physicochemical Properties

A hypothetical comparison of key properties is summarized below:

| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted LogP* | Potential Applications |

|---|---|---|---|---|

| This compound | ~199.24 | Methyl, pyridine, pyrazole | ~1.8 | Ligand design, drug discovery |

| Example 5.17 | ~301.56 | Bromo, chloro, dihydro-pyrazolone | ~2.5 | Pharmaceuticals, intermediates |

| Example 5.18 | ~351.14 | Bromo, CF3, dihydro-pyrazolone | ~3.1 | Agrochemicals, bioactive agents |

*LogP values estimated using fragment-based methods.

Biological Activity

3,5-Dimethyl-2-(1H-pyrazol-5-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, emphasizing its antimicrobial, anticancer, and antioxidant properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine or its derivatives. The process often utilizes various reagents to enhance yields and purity. For instance, the Knorr reaction is frequently employed to incorporate the pyrazole moiety into pyridine structures, leading to compounds with enhanced biological activity .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively. Studies indicate that derivatives of this compound exhibit substantial antibacterial activity against a range of pathogens. For example, a study reported that synthesized azopyrazole derivatives showed remarkable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of 3,5-Dimethyl Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | E. coli | 18 | |

| 4-((4-Methylaniline)-diazenyl)-3,5-dimethyl-1H-pyrazole | S. aureus | 20 |

Anticancer Activity

Research has demonstrated that compounds containing the pyrazole ring exhibit significant anticancer properties. For instance, studies have shown that 3,5-dimethylpyrazole derivatives can inhibit the growth of various cancer cell lines including breast (MDA-MB-231), lung (A549), and colorectal cancers . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3,5-Dimethylpyrazole derivative | MDA-MB-231 (Breast) | 15 | |

| 3,5-Dimethylpyrazole derivative | A549 (Lung) | 20 | |

| 3,5-Dimethylpyrazole derivative | HT29 (Colorectal) | 25 |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Studies using the DPPH scavenging assay have shown that certain derivatives possess significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Table 3: Antioxidant Activity Measurements

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine | 4.67 | |

| Other derivatives | Ranging from 20.56 to 45.32 |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of synthesized pyrazole derivatives against multi-drug resistant strains and found significant activity comparable to conventional antibiotics .

- Cancer Treatment : Clinical trials involving pyrazole-based compounds showed promising results in reducing tumor size in patients with advanced breast cancer .

Q & A

Basic: What are the key synthetic strategies for preparing 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine?

A common approach involves hydrothermal synthesis under controlled conditions. For example, Co(NO₃)₂·6H₂O, tetracarboxylic acid ligands, and heterocyclic ligands like 4-(1H-pyrazol-5-yl)pyridine are dissolved in water and heated in a Teflon-lined autoclave (413 K, 4 days) to form coordination polymers . Another method employs substituted pyrazole derivatives with methyl groups introduced via alkylation or condensation reactions using reagents like 3,5-dimethylpyrazole (C₅H₈N₂), which is widely used for N-substituted derivatives . Characterization via NMR (¹H/¹³C), FTIR, and HRMS is critical to confirm structural integrity.

Advanced: How can computational modeling predict the electronic properties of this compound?

Density functional theory (DFT) calculations can analyze the HOMO-LUMO energy gap, which influences reactivity and optoelectronic behavior. Studies on similar pyridine derivatives, such as phosphorescent Ir(III) complexes, reveal that electron-withdrawing substituents (e.g., trifluoromethyl groups) on pyrazole rings alter the HOMO-LUMO gap, shifting emission spectra . Molecular dynamics (MD) simulations, as applied to liquid pyridine systems, can also model intermolecular π-π stacking and dipole interactions, providing insights into solubility and aggregation behavior .

Basic: What experimental techniques are essential for characterizing its crystallographic structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, asymmetric units in coordination polymers containing pyrazole-pyridine ligands are resolved using SHELX programs (e.g., SHELXL for refinement), with coordination geometries (e.g., six-coordinate Co(II) ions) validated through bond-length analysis and thermal displacement parameters . Powder XRD and spectroscopic methods (FTIR, Raman) complement SCXRD to assess phase purity and ligand coordination modes.

Advanced: How can contradictory crystallographic data be resolved during refinement?

Discrepancies in thermal parameters or occupancy factors may arise from disordered solvent molecules or twinning. SHELXL’s robust constraints (e.g., ISOR, SIMU) can stabilize refinement of anisotropic displacement parameters for heavy atoms . For high-throughput phasing, SHELXC/D/E pipelines are recommended for experimental phasing, especially with twinned or low-resolution data . Validation tools like PLATON’s ADDSYM can detect missed symmetry operations.

Basic: How can reaction conditions be optimized to improve yield and purity?

Key factors include solvent choice (e.g., aqueous vs. organic), temperature (e.g., autogenous pressure at 413 K for hydrothermal synthesis ), and stoichiometric ratios of reactants. For example, excess pyrazole derivatives may prevent side reactions like oligomerization. Purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluents) enhances purity .

Advanced: What mechanistic role does the pyrazole ring play in coordination chemistry?

The pyrazole ring acts as a bridging ligand via N-donor sites, facilitating the formation of polymeric networks. In cobalt(II) complexes, pyrazole-pyridine ligands adopt κ²N,N′ coordination modes, linking metal centers into 1D or 2D frameworks . The methyl groups on pyridine enhance steric hindrance, influencing ligand flexibility and metal-ligand bond angles, which can be quantified using bond-valence sum (BVS) calculations.

Basic: What are the solubility challenges, and how are they addressed?

The compound’s hydrophobicity (due to methyl groups) limits aqueous solubility. Co-solvents like DMSO or DMF are often used in biological assays. For crystallography, adding polar solvents (e.g., methanol) or surfactants during synthesis can improve crystal growth . Solubility parameters (Hansen solubility parameters) calculated via group contribution methods guide solvent selection .

Advanced: How can mechanistic insights into its biological activity be validated?

Structure-activity relationship (SAR) studies compare derivatives with modified substituents. For example, replacing methyl groups with electron-withdrawing moieties (e.g., -CF₃) on pyrazole rings can enhance enzyme inhibition potency, as seen in triazolothiadiazine derivatives . Kinetic assays (e.g., fluorescence quenching) and molecular docking (using AutoDock Vina) validate binding interactions with target proteins.

Basic: What purification methods are effective for isolating this compound?

Recrystallization from ethanol/water mixtures is common. For coordination polymers, slow evaporation under controlled humidity yields high-quality crystals . Centrifugation and washing with non-solvents (e.g., diethyl ether) remove unreacted precursors. Purity is confirmed via melting point analysis (105–108°C for related pyrazole derivatives ) and HPLC (C18 columns, acetonitrile/water mobile phase).

Advanced: How are intermolecular interactions analyzed in solution or solid-state?

Soft X-ray absorption spectroscopy (XAS) probes π-π stacking and hydrogen bonding in liquid or aqueous phases. For solid-state, Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., C-H···O/N interactions) . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, revealing decomposition pathways linked to ligand-metal bond dissociation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.